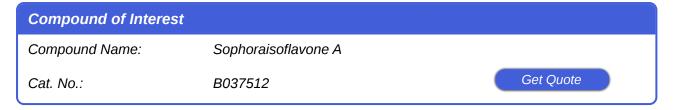


Spectroscopic and Bioactivity Profile of Sophoraisoflavone A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Sophoraisoflavone A**, a prenylated isoflavone with significant biological interest. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visualization of a key signaling pathway influenced by related isoflavonoids.

Core Spectroscopic Data

The structural elucidation of **Sophoraisoflavone A** is critically dependent on modern spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides precise mass determination, while 1D and 2D NMR spectroscopy reveals the intricate carbon-hydrogen framework.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of **Sophoraisoflavone A** as $C_{20}H_{16}O_6$. The protonated molecule is observed in positive ion mode ESI-MS.

Table 1: High-Resolution Mass Spectrometry Data for Sophoraisoflavone A



lon	Calculated m/z	Observed m/z
[M+H]+	353.1025	353.10

Data sourced from a study on the chemical constituents of Sophora flavescens Ait.[1]

Nuclear Magnetic Resonance (NMR) Data

Due to the unavailability of a complete, published dataset specifically for **Sophoraisoflavone A**, the following tables present the ¹H and ¹³C NMR data for a closely related structural analog, demonstrating the typical chemical shifts and coupling constants for this class of isoflavones. This data is essential for the structural verification and quality control of **Sophoraisoflavone A** samples.

Table 2: ¹H NMR Spectroscopic Data (Exemplary for **Sophoraisoflavone A** scaffold)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	7.90	S	
5	12.95	S	
6	6.40	d	2.0
8	6.30	d	2.0
2'	7.35	d	8.5
3'	6.90	dd	8.5, 2.2
5'	6.90	dd	8.5, 2.2
6'	7.35	d	8.5
1"	3.30	d	7.0
2"	5.20	t	7.0
3"	1.75	S	
4"	1.65	S	_
OCH₃-7	3.85	S	-

Table 3: 13C NMR Spectroscopic Data (Exemplary for Sophoraisoflavone A scaffold)



Position	Chemical Shift (δ, ppm)
2	154.0
3	122.5
4	181.0
4a	105.5
5	162.0
6	99.0
7	164.5
8	94.0
8a	158.0
1'	123.0
2'	130.0
3'	115.0
4'	159.0
5'	115.0
6'	130.0
1"	22.0
2"	122.0
3"	131.0
4"	25.8
5"	17.8
OCH₃-7	56.0

Experimental Protocols



The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification and characterization of natural products like **Sophoraisoflavone A**. The following sections detail standardized protocols for NMR and MS analysis of isoflavones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: Approximately 5-10 mg of the purified Sophoraisoflavone A is dissolved in 0.5 mL of a deuterated solvent, commonly deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- ¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.
- 2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments reveal protonproton couplings and one-bond and multiple-bond proton-carbon correlations, respectively.

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is employed to determine the elemental composition of **Sophoraisoflavone A** with high accuracy.

• Sample Preparation: A dilute solution of the purified compound (typically 1-10 μg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.



- Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- Data Acquisition: The sample solution is infused into the ESI source at a flow rate of a few microliters per minute. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data is acquired over a relevant mass-to-charge (m/z) range, and the high-resolution capability of the instrument allows for the determination of the accurate mass to within a few parts per million (ppm). This high accuracy enables the confident assignment of the elemental formula.

Biological Activity and Signaling Pathway

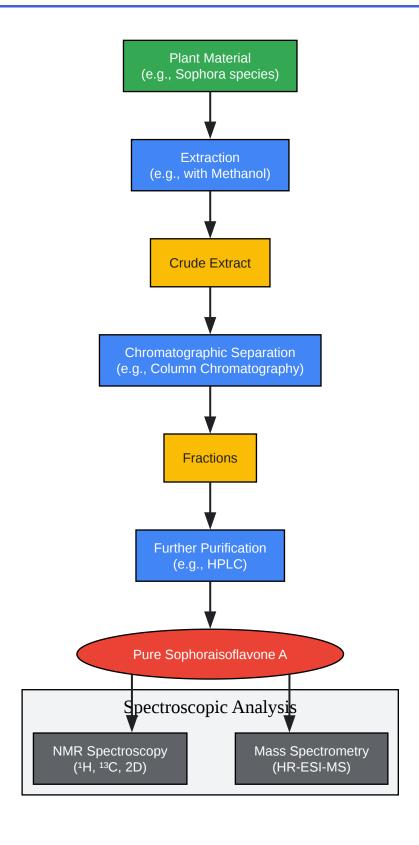
While specific signaling pathway studies for **Sophoraisoflavone A** are limited, related prenylated flavonoids from Sophora species have been shown to exert anti-inflammatory effects by modulating key signaling cascades. For instance, Sophoraflavanone M has been reported to inhibit the NF-kB and JNK/AP-1 signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Below is a generalized representation of the NF-kB signaling pathway, which is a common target for the anti-inflammatory action of many natural products, including isoflavonoids.









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References

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